BenchChemオンラインストアへようこそ!

5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Structure-Activity Relationship ATC scaffold benzyl substitution

5-Amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899736-85-7) is a synthetic small molecule (C₁₆H₁₂ClF₂N₅O; MW 363.75) belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class. This scaffold has been validated in multiple target-based and phenotypic drug discovery programs, including antiparasitic activity against Trypanosoma cruzi , inhibition of the bacterial SOS response via LexA auto-proteolysis modulation , and PXR inverse agonism/antagonism.

Molecular Formula C16H12ClF2N5O
Molecular Weight 363.75
CAS No. 899736-85-7
Cat. No. B2854131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
CAS899736-85-7
Molecular FormulaC16H12ClF2N5O
Molecular Weight363.75
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N
InChIInChI=1S/C16H12ClF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25)
InChIKeyUNFIOYOVASYWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899736-85-7): Procurement-Relevant Structural and Pharmacological Context


5-Amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899736-85-7) is a synthetic small molecule (C₁₆H₁₂ClF₂N₅O; MW 363.75) belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class. This scaffold has been validated in multiple target-based and phenotypic drug discovery programs, including antiparasitic activity against Trypanosoma cruzi [1], inhibition of the bacterial SOS response via LexA auto-proteolysis modulation [2], and PXR inverse agonism/antagonism [3]. The compound features three key pharmacophoric elements: a 5-amino group essential for intramolecular hydrogen bonding and bioactivity [1], a meta-chlorobenzyl substituent at N1, and a 2,5-difluorophenyl carboxamide moiety.

Why Generic Substitution of 5-Amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide with In-Class Analogs is Unreliable


The ATC scaffold exhibits extreme sensitivity to substituent position and electronic character, making simple analog substitution highly unreliable. In the T. cruzi series, moving a single fluorine atom from the meta- to the ortho-position on the anilide ring reduced potency by more than 10-fold, and all difluoro-substituted anilides were significantly less potent than their mono-substituted counterparts [1]. Similarly, the 5-amino group is absolutely required for activity; replacement with H, Me, Cl, or NMe₂ completely abolished trypanocidal activity [1]. The meta-chloro substitution on the benzyl ring further differentiates this compound from the extensively characterized para-substituted benzyl analogs [1][2]. Consequently, procurement specifications must be exact—seemingly minor structural deviations can produce order-of-magnitude changes in biological activity.

Quantitative Differentiation Evidence for CAS 899736-85-7 Against Closest Structural Analogs


Meta-Chlorobenzyl Substituent: Positional Isomer Differentiation from para-Chloro and Unsubstituted Benzyl Analogs

The target compound bears a 3-chlorobenzyl (meta-chloro) substituent at N1, distinguishing it from the more common 4-chlorobenzyl analog (CAS 900013-64-1) and the unsubstituted benzyl analog (CAS 899749-94-1). In the T. cruzi ATC optimization program, the nature of the para-substituent on the benzyl ring profoundly affected potency; removal of the thiomethyl group reduced activity more than 10-fold (compound 10), while replacement with isopropyl improved potency 10-fold (compound 11, pEC₅₀ = 7.4) [1]. The meta-chloro pattern has not been systematically evaluated in published ATC SAR, representing a distinct and underexplored chemical space. A closely related analog bearing the same 3-chlorobenzyl group but a different amide substituent (2,3-dihydro-1,4-benzodioxin-6-yl) showed an IC₅₀ of 9.25 μM against Epstein-Barr nuclear antigen 1 in MLPCN screening, indicating measurable but modest target engagement [2].

Structure-Activity Relationship ATC scaffold benzyl substitution positional isomerism

2,5-Difluorophenyl Carboxamide: SAR-Inferred Differentiation from Mono-Fluorinated and Non-Fluorinated Anilide Analogs

The 2,5-difluorophenyl amide group in CAS 899736-85-7 represents a specific fluorination pattern whose SAR implications can be inferred from the T. cruzi ATC optimization study. In that program, fluorination of the 3-methoxyanilide ring showed extreme position-dependent effects: fluorine meta- or para- to the methoxy group improved potency 7-fold (compounds 55 and 54), while fluorine in the ortho-position reduced activity by more than 10-fold (compounds 56 and 57). Critically, all difluoro-substituted anilide analogues examined were reported as 'significantly less potent than 20' (pEC₅₀ = 7.0) [1]. This SAR indicates that the 2,5-difluoro pattern (one ortho-fluorine, one meta-fluorine) is likely to confer substantially different potency and selectivity compared to mono-fluorinated or non-fluorinated phenyl amide analogs. In the same series, only directly linked aromatic or heteroaromatic amides achieved pEC₅₀ > 6, confirming the amide substitution is a critical potency determinant [1].

fluorination SAR anilide substitution potency modulation T. cruzi

5-Amino Group: Essential Pharmacophoric Element Differentiating from PXR-Targeted 1H-1,2,3-Triazole-4-carboxamides

The 5-amino group on the triazole core of CAS 899736-85-7 is a critical structural feature that distinguishes it from the 1H-1,2,3-triazole-4-carboxamide series developed as PXR inverse agonists/antagonists [1]. In the T. cruzi ATC series, replacement of the 5-NH₂ with H, Me, Cl, or NMe₂ completely abolished trypanocidal activity, suggesting the intramolecular hydrogen bond between NH₂ and the amide carbonyl oxygen is required for bioactive conformation or target interaction [2]. The PXR-targeted series (e.g., compound 85 with low nanomolar IC₅₀) lacks this 5-amino substitution entirely [1]. This structural divergence creates fundamentally different conformational preferences and hydrogen-bonding capacity between the two series, despite sharing the triazole-4-carboxamide core.

5-amino pharmacophore intramolecular hydrogen bond PXR inverse agonist scaffold comparison

Physicochemical Property Differentiation: Calculated Lipophilicity and Molecular Descriptors vs. Optimized ATC Leads

CAS 899736-85-7 has a molecular weight of 363.75 Da and molecular formula C₁₆H₁₂ClF₂N₅O. The T. cruzi ATC optimization program established that lipophilicity (cLogD/ChiLogD) and Property Forecast Index (PFI = ChromLogDₚₕ₇.₄ + number of aromatic rings) are critical determinants of solubility and oral exposure [1]. Key leads in that program (e.g., compound 48, pEC₅₀ = 7.8) achieved PFI values of 7.2 with FaSSIF solubility of 38 μg/mL [1]. CAS 899736-85-7 contains 3 aromatic rings (triazole, chlorophenyl, difluorophenyl) and a chlorine atom that increases lipophilicity relative to unsubstituted benzyl analogs. The compound was estimated to have a logP of approximately 3.7 based on computational prediction [2]. The absence of a solubilizing group (e.g., morpholine present in lead compound 20) and the presence of multiple halogen atoms suggest this compound may exhibit higher lipophilicity and lower aqueous solubility compared to optimized ATC leads, potentially limiting oral bioavailability but favoring membrane permeability for cell-based screening applications.

lipophilicity drug-likeness property forecast index solubility prediction

Differentiation from Carboxyamidotriazole (CAI/L-651,582): Distinct N1-Substitution Defines Target Pathway Divergence

Carboxyamidotriazole (CAI, L-651,582; 5-amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) is the most clinically advanced ATC derivative, having reached Phase I clinical trials for refractory cancer as a calcium influx inhibitor [1]. L-651,582 inhibits K⁺-stimulated Ca²⁺ influx with an IC₅₀ of 500 nM and carbachol-stimulated Ca²⁺ influx with an IC₅₀ of 935 nM . CAS 899736-85-7 differs fundamentally at the N1 position: it bears a simple 3-chlorobenzyl group rather than the complex 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl moiety of CAI. This dramatic structural simplification eliminates the benzophenone-like substructure that is believed to be critical for calcium channel interaction in CAI [1][2]. Consequently, CAS 899736-85-7 cannot be assumed to share CAI's calcium channel inhibitory, antiproliferative, or antiangiogenic activities, and represents a distinct chemical tool for probing non-calcium-channel biological targets within the ATC scaffold space.

calcium channel inhibition CAI L-651,582 anticancer antiparasitic

Recommended Research and Procurement Application Scenarios for CAS 899736-85-7 Based on Quantitative Differentiation Evidence


ATC Scaffold SAR Libraries for Underexplored N1-Benzyl Substitution Patterns

Due to its meta-chlorobenzyl substitution—a pattern not systematically characterized in published ATC optimization programs—this compound is ideally suited as a key member of focused SAR libraries exploring the effect of benzyl substituent position (ortho, meta, para) on biological activity across multiple ATC-targeted pathways. As established in the T. cruzi program, para-substitution has been extensively explored [1], but meta-substituted benzyl ATC analogs remain largely uncharacterized. Inclusion of CAS 899736-85-7 in screening decks enables systematic mapping of positional effects.

Negative Control or Selectivity Probe for T. cruzi Drug Discovery Programs

SAR evidence from the T. cruzi ATC program demonstrates that difluoro-substituted anilide analogs are significantly less potent than mono-substituted or unsubstituted phenyl amides [1]. CAS 899736-85-7, bearing the 2,5-difluorophenyl amide group, is predicted to have substantially reduced anti-T. cruzi activity compared to lead compounds 48 (pEC₅₀ = 7.8) or 20 (pEC₅₀ = 7.0). This makes it a valuable negative control compound for validating assay specificity and establishing selectivity windows in T. cruzi phenotypic screening campaigns.

Differentiation Probe for PXR vs. Non-PXR Biological Pathway Screening

The 5-amino substitution on CAS 899736-85-7 distinguishes it from the PXR-targeted 1H-1,2,3-triazole-4-carboxamide series [2]. This compound can serve as a selectivity probe to distinguish biological effects mediated through PXR (where 5-amino compounds are not optimized) from effects mediated through other ATC targets. In counter-screening panels, differential activity between CAS 899736-85-7 and PXR-optimized compounds (e.g., compound 85) helps deconvolute target engagement across the broader triazole-4-carboxamide chemical space.

Physicochemical Benchmarking for Membrane Permeability in Cell-Based Assays

With an estimated logP of approximately 3.7 and the absence of solubilizing groups such as morpholine [3], CAS 899736-85-7 is predicted to exhibit higher membrane permeability but lower aqueous solubility than optimized ATC leads. This profile makes it suitable as a reference compound for benchmarking passive membrane permeability in cell-based assays (e.g., PAMPA or Caco-2), particularly for SAR campaigns where balancing lipophilicity and solubility is a key optimization objective.

Quote Request

Request a Quote for 5-amino-1-(3-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.